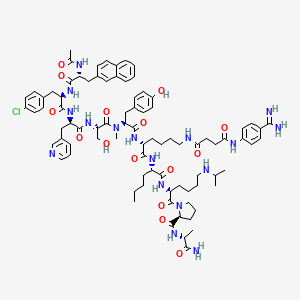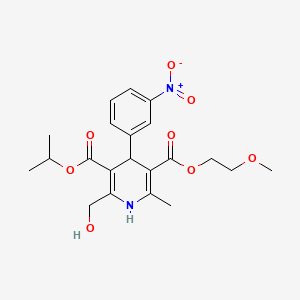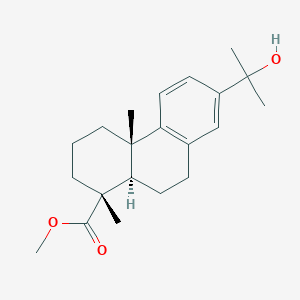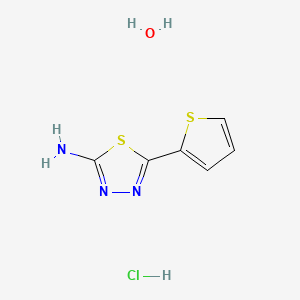
1,3,4-Thiadiazole, 2-amino-5-(2-thienyl)-, hydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole, 2-amino-5-(2-thienyl)-, hydrochloride, hydrate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield the desired 1,3,4-thiadiazole derivatives . Another method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazole derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiadiazole ring .
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole derivatives involves their interaction with various molecular targets and pathways. For instance, their antimicrobial activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer therapy, these compounds can interfere with DNA replication and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3,4-thiadiazole, 2-amino-5-(2-thienyl)-, hydrochloride, hydrate include other 1,3,4-thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-amino-5-methyl-1,3,4-thiadiazole .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the thiadiazole ring with a thienyl group.
Eigenschaften
CAS-Nummer |
102367-70-4 |
|---|---|
Molekularformel |
C6H8ClN3OS2 |
Molekulargewicht |
237.7 g/mol |
IUPAC-Name |
5-thiophen-2-yl-1,3,4-thiadiazol-2-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C6H5N3S2.ClH.H2O/c7-6-9-8-5(11-6)4-2-1-3-10-4;;/h1-3H,(H2,7,9);1H;1H2 |
InChI-Schlüssel |
VGDQXNBGRIYDHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NN=C(S2)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



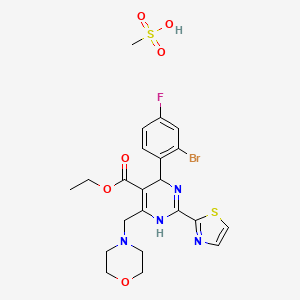

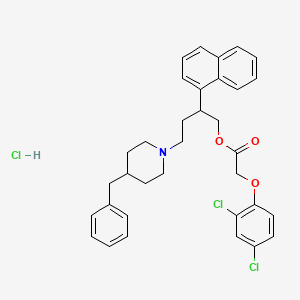
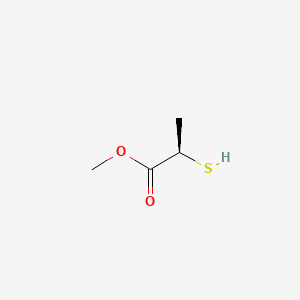
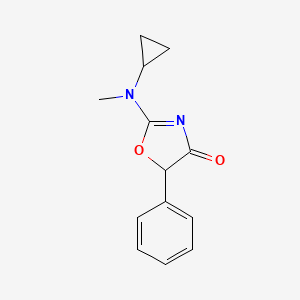
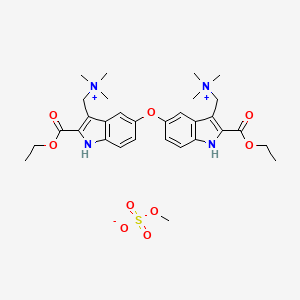
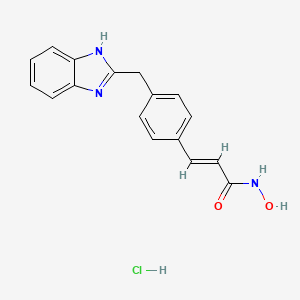
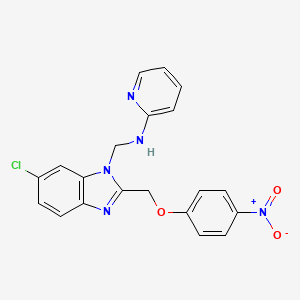
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
